4-Fluoro-2-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole
Description
4-Fluoro-2-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a fluorine atom at the 4-position and a piperidinyloxy group at the 2-position. The piperidine ring is further functionalized with a sulfonyl group linked to a 5-methylthiophen-2-yl moiety.
Properties
IUPAC Name |
4-fluoro-2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]oxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S3/c1-11-5-6-15(24-11)26(21,22)20-9-7-12(8-10-20)23-17-19-16-13(18)3-2-4-14(16)25-17/h2-6,12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMJYWBLCFTHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-2-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a complex organic compound with potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 395.5 g/mol |
| Molecular Formula | C16H17N3O3S3 |
| CAS Number | 1448063-01-1 |
The biological activity of this compound may involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The piperidine moiety can interact with various receptors, potentially modulating neurotransmitter systems.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress.
Antitumor Activity
Recent studies have focused on the antitumor properties of similar compounds. For instance, derivatives containing the benzo[d]thiazole core have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
Case Study : In vitro assays indicated that compounds with similar structures inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Activity
Compounds with thiophene and sulfonamide groups have been reported to exhibit antimicrobial properties. Research indicates that these functionalities enhance the ability to disrupt bacterial cell membranes and inhibit bacterial growth.
Research Findings : A study demonstrated that derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic uses in treating infections .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key factors include:
- Absorption : The lipophilicity of the compound suggests good absorption characteristics.
- Metabolism : Metabolic pathways need to be elucidated to predict the compound's behavior in vivo.
- Toxicity : Preliminary toxicity studies are essential to assess safety profiles before clinical application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Halogen substituents (e.g., Cl, Br, F) in isostructural analogs () influence antimicrobial potency, with chloro derivatives often showing higher activity than bromo counterparts .
Role of Sulfonyl Groups :
- The sulfonyl moiety in the target compound and its analogs (e.g., 14d in ) may act as a hydrogen-bond acceptor, enhancing binding to therapeutic targets. In catalytic contexts (), sulfonyl groups direct asymmetric reactions .
Linker and Core Modifications :
- Ether linkers (target compound) vs. thioether linkers () alter electronic properties and metabolic stability. Thioethers are more prone to oxidation, which could reduce bioavailability .
- Replacement of benzothiazole with thiadiazole () shifts activity profiles from antimicrobial to insecticidal/fungicidal, highlighting core-dependent selectivity .
Synthetic Strategies :
- Silylation () and click chemistry () are employed to introduce complex substituents, suggesting routes for derivatizing the target compound’s piperidine or thiophene groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
